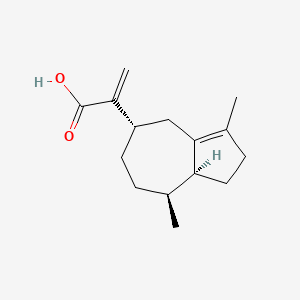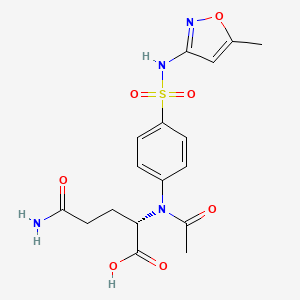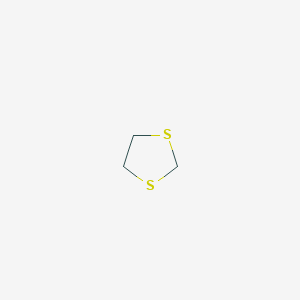
1,3-二硫杂环戊烷
描述
1,3-Dithiolane is an organosulfur compound with the chemical formula CH₂S₂C₂H₄. It is classified as a heterocycle, related to cyclopentane, where two methylene bridges (-CH₂- units) are replaced by thioether groups. This compound is an isomer of 1,2-dithiolane and is known for its stability and versatility in various chemical reactions .
科学研究应用
作用机制
Target of Action
1,3-Dithiolane is an organosulfur compound that primarily targets carbonyl compounds . It is often used in the protection of carbonyl compounds, particularly aldehydes and ketones .
Mode of Action
1,3-Dithiolane interacts with its targets through a process known as thioacetalization . In this process, 1,3-Dithiolane reacts with carbonyl compounds to form a protective dithiolane ring . This reaction is often catalyzed by a Brönsted or a Lewis acid .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Dithiolane is the protection of carbonyl compounds . The formation of the dithiolane ring prevents further reactions of the carbonyl group, allowing it to be selectively deprotected later in the synthetic process .
Pharmacokinetics
It’s known that the removal of a dithiolane protection group often requires harsh conditions . This suggests that the compound may have a relatively long half-life in the body, depending on the specific conditions present.
Result of Action
The primary result of 1,3-Dithiolane’s action is the protection of carbonyl compounds . By forming a dithiolane ring, the compound prevents further reactions of the carbonyl group . This allows for selective deprotection and further reactions later in the synthetic process .
Action Environment
The action of 1,3-Dithiolane is influenced by several environmental factors. The compound is stable under a range of pH conditions . The removal of a dithiolane protection group often requires harsh conditions, such as high temperature or strong acid . Therefore, the efficacy and stability of 1,3-Dithiolane can be influenced by factors such as pH, temperature, and the presence of other reactive species .
生化分析
Biochemical Properties
1,3-Dithiolane plays a significant role in biochemical reactions, particularly in the protection of carbonyl compounds. It interacts with aldehydes and ketones to form stable thioacetal derivatives. These interactions are facilitated by enzymes and catalysts such as perchloric acid adsorbed on silica gel and praseodymium triflate . The formation of thioacetal derivatives helps in stabilizing reactive carbonyl groups, thereby preventing unwanted side reactions during biochemical processes.
Cellular Effects
1,3-Dithiolane influences various cellular processes by interacting with cellular proteins and enzymes. It has been observed to affect cell signaling pathways and gene expression. For instance, 1,3-Dithiolane can modulate the activity of glutathione-related enzymes, leading to changes in cellular redox states . This modulation can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1,3-Dithiolane exerts its effects through binding interactions with biomolecules. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This compound is also known to participate in redox reactions, influencing the oxidative state of cells . These interactions can result in changes in gene expression and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dithiolane have been studied over time to understand its stability and degradation. It has been found to be stable under various conditions, including different pH levels and temperatures . Long-term studies have shown that 1,3-Dithiolane can maintain its protective effects on carbonyl compounds, making it a reliable reagent for extended biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,3-Dithiolane vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicity.
Metabolic Pathways
1,3-Dithiolane is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thioredoxin reductase and glutathione reductase, influencing the redox state of cells . These interactions can affect metabolic flux and the levels of metabolites involved in cellular redox balance.
Transport and Distribution
Within cells, 1,3-Dithiolane is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of 1,3-Dithiolane within tissues is influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
1,3-Dithiolane has been found to localize to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with specific proteins and enzymes within these compartments . Post-translational modifications and targeting signals play a role in directing 1,3-Dithiolane to its specific subcellular locations.
准备方法
1,3-Dithiolane can be synthesized through several methods:
化学反应分析
1,3-Dithiolane undergoes various chemical reactions, including:
相似化合物的比较
1,3-Dithiolane can be compared with other similar compounds such as:
1,2-Dithiolane: An isomer of 1,3-dithiolane, differing in the position of the sulfur atoms in the ring.
1,3-Dithiane: Another related compound where the dithiolane ring is expanded to a six-membered ring.
Oxathiolane: A compound where one of the sulfur atoms in the dithiolane ring is replaced by an oxygen atom.
1,3-Dithiolane is unique due to its stability and versatility in forming various derivatives and intermediates in organic synthesis .
属性
IUPAC Name |
1,3-dithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSAISZLJGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197473 | |
| Record name | 1,3-Dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | 1,3-Dithiolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4829-04-3 | |
| Record name | 1,3-Dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DITHIOLANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






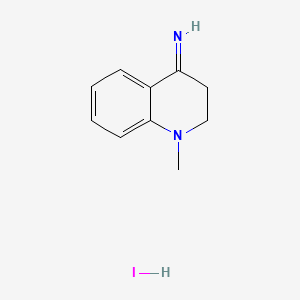
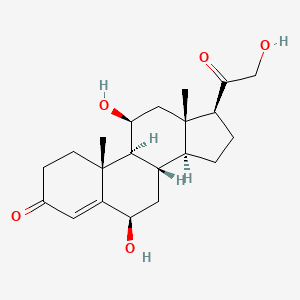
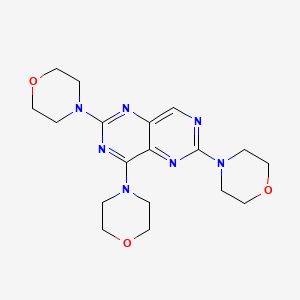
![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)


